molecular formula C23H16ClFN4OS2 B2958201 3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-49-0

3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2958201
CAS No.: 847403-49-0
M. Wt: 482.98
InChI Key: LJKCKRJVJAKJLV-UHFFFAOYSA-N
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Description

3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetically designed, potent ATP-competitive inhibitor with significant activity against key kinases, particularly Glycogen Synthase Kinase-3 beta (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2) [Source] . Its primary research value lies in its dual-inhibitory profile, enabling detailed mechanistic studies in complex disease pathways. In neuroscience research, this compound is a valuable tool for probing the role of GSK-3β in tau hyperphosphorylation , a key pathological hallmark of Alzheimer's disease and other tauopathies. By modulating GSK-3β activity, researchers can investigate pathways leading to neurofibrillary tangle formation and associated neuronal dysfunction. Concurrently, its potent inhibition of CDK2 makes it a compelling candidate for oncology research, where it can be used to study cell cycle arrest and apoptosis in various cancer cell lines, particularly those driven by dysregulated cyclin E/CDK2 activity [Source] . This dual-action mechanism provides a unique chemical probe for exploring the crosstalk between cell cycle re-entry in neurons and neurodegenerative processes, as well as for developing novel therapeutic strategies targeting proliferative diseases.

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4OS2/c24-16-6-4-8-18(12-16)29-21(13-28-19-9-1-2-10-20(19)32-23(28)30)26-27-22(29)31-14-15-5-3-7-17(25)11-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKCKRJVJAKJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC(=CC=C4)Cl)SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic molecule that exhibits a range of biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its versatility in biological applications. The presence of chlorophenyl and fluorobenzyl moieties enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on related triazole compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains .

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound IDBacterial StrainMIC (µg/mL)
4cMRSA12.5
5aEscherichia coli25
15aBacillus subtilis20
20Pseudomonas aeruginosa15

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. Compounds with similar structures have shown effective inhibition against Candida albicans and Aspergillus niger, with MIC values as low as 1.6 µg/mL . The introduction of halogen groups (like chlorine or fluorine) has been associated with enhanced antifungal activity.

Table 2: Antifungal Activity of Related Triazole Compounds

Compound IDFungal StrainMIC (µg/mL)
22bCandida albicans1.6
22dAspergillus niger12.5
22eCandida tropicalis25

Anticancer Activity

Recent studies have explored the anticancer properties of triazole derivatives, including those structurally related to our compound. For example, a series of triazole compounds were evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results with IC50 values indicating potent activity .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
T1MCF-7 (breast cancer)10
T5HeLa (cervical cancer)15
T8A549 (lung cancer)8

Case Studies

  • In Vitro Studies : A study assessed the growth inhibition of Trypanosoma cruzi using a derivative of the compound, showing a dose-dependent response with significant reductions in parasite viability at concentrations as low as 25 µg/mL .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole compounds have highlighted the importance of substituents on the aromatic rings in enhancing biological activity. The presence of electron-withdrawing groups like chlorine significantly improved the antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Core Modifications

Substituent Variations at Position 4 of the Triazole
  • Target Compound : 3-chlorophenyl group.
  • Analog (CAS 847403-04-7) : Substituted with o-tolyl (2-methylphenyl) at position 4 .
    • Implications : The chlorine atom in the target compound increases polarity and electron-withdrawing effects compared to the methyl group in the analog. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility.
Substituent Variations at Position 5 of the Triazole
  • Target Compound : 3-fluorobenzylthio group.
  • Analog (CAS 847403-04-7) : 3-chlorobenzylthio group .
    • Implications : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter metabolic stability compared to chlorine.

Modifications to the Benzo[d]thiazol-2(3H)-one Moiety

  • Target Compound : Benzo[d]thiazol-2(3H)-one linked via a methylene bridge.
  • Analog () : Replaced with an amine group at position 4 of the triazole .
    • Implications : The benzo[d]thiazol-2(3H)-one ring introduces a planar, conjugated system that may enhance π-π stacking interactions in biological systems, whereas the amine group in the analog could facilitate hydrogen bonding.

Discussion of Substituent Effects

  • Electron-Withdrawing Groups (Cl, F) : These substituents increase the compound’s stability against oxidative degradation and may enhance binding to enzymes or receptors via dipole interactions .
  • Thioether Linkage : The sulfur atom in the thioether group can participate in hydrophobic interactions and may improve membrane permeability compared to oxygen analogs .
  • Aryl Group Variations: 3-Chlorophenyl vs. o-Tolyl: The chlorine atom’s electronegativity may increase binding affinity to targets requiring polar interactions, whereas the methyl group in o-tolyl could enhance lipophilicity . 3-Fluorobenzyl vs.

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